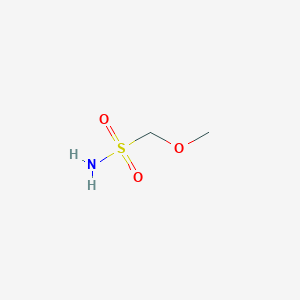

Methoxymethanesulfonamide

Description

BenchChem offers high-quality Methoxymethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methoxymethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C2H7NO3S |

|---|---|

Molecular Weight |

125.15 g/mol |

IUPAC Name |

methoxymethanesulfonamide |

InChI |

InChI=1S/C2H7NO3S/c1-6-2-7(3,4)5/h2H2,1H3,(H2,3,4,5) |

InChI Key |

ADOBRTNEJWBESR-UHFFFAOYSA-N |

Canonical SMILES |

COCS(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Methoxymethanesulfonamide molecular structure and formula C2H7NO3S.

This guide provides an in-depth technical analysis of Methoxymethanesulfonamide and its structural isomers with the molecular formula C₂H₇NO₃S . It is designed for researchers in medicinal chemistry and drug development, focusing on synthesis, physicochemical properties, and applications in nitroxyl (HNO) signaling and bioisosteric design.

Structural Isomerism, Synthesis, and Medicinal Chemistry Applications[1]

Executive Summary

The molecular formula C₂H₇NO₃S represents a unique chemical space containing three distinct biologically relevant isomers. While Taurine (2-aminoethanesulfonic acid) is the most abundant biological congener, it is a sulfonic acid, not a sulfonamide. For drug development professionals, the term "Methoxymethanesulfonamide" specifically refers to two structural isomers used as high-value intermediates and pharmacophores:

-

-Methoxymethanesulfonamide: A sulfonhydroxamic acid derivative (

-

1-Methoxymethanesulfonamide: An ether-linked sulfonamide (

) used as a polar building block in fragment-based drug discovery (FBDD).

This guide delineates the synthesis, reactivity, and therapeutic utility of these sulfonamide isomers, distinguishing them from the zwitterionic taurine species.

Chemical Identity & Structural Analysis

Isomer Landscape

The connectivity of the C₂H₇NO₃S atoms dictates the functional reactivity.

| Property | Isomer A: | Isomer B: 1-Methoxymethanesulfonamide | Isomer C: Taurine |

| Structure | |||

| CAS Number | 80653-53-8 | 207517-21-3 | 107-35-7 |

| Functional Group | Amino Sulfonic Acid | ||

| pKa (Calc.) | ~6.5 - 7.5 (Acidic NH) | ~10.0 (Sulfonamide NH₂) | ~1.5 (Sulfonic Acid) |

| Key Role | HNO Donor / Isostere | Polar Fragment / Linker | Metabolite / Osmolyte |

Structural Visualization (Graphviz)

The following diagram illustrates the divergent synthesis and functional classification of the C₂H₇NO₃S isomers.

Figure 1: Structural divergence of C₂H₇NO₃S isomers. The sulfonamide branch represents the primary synthetic interest for medicinal chemistry.

Synthesis & Manufacturing Protocols

Synthesis of -Methoxymethanesulfonamide

This isomer is synthesized via the sulfocylation of

Mechanism: Nucleophilic attack of the amine nitrogen of

Protocol:

-

Reagents:

-

Methanesulfonyl chloride (MsCl): 1.0 equiv.

- -Methylhydroxylamine hydrochloride: 1.1 equiv.

-

Triethylamine (TEA) or Pyridine: 2.2 equiv.

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

-

-

Procedure:

-

Dissolve

-methylhydroxylamine HCl in DCM at 0°C under -

Add TEA dropwise to liberate the free amine.

-

Add MsCl dropwise over 30 minutes, maintaining temperature < 5°C. Exothermic reaction.

-

Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Workup: Quench with dilute HCl (1M) to remove excess amine/pyridine. Wash the organic layer with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallization from hexanes/EtOAc or silica gel chromatography (eluting with 30% EtOAc/Hexanes).

-

-

Yield: Typically 75–85%.

Synthesis of 1-Methoxymethanesulfonamide

This isomer requires the construction of the ether linkage prior to sulfonamide formation or the use of a specialized sulfonyl chloride.

Route A: From Methoxymethanesulfonyl Chloride

-

Precursor Synthesis: Chlorination of sodium methoxymethanesulfonate or reaction of chloromethyl methyl ether with sulfite followed by chlorination.

-

Amidation:

-

Reagents: Methoxymethanesulfonyl chloride (1.0 equiv), Aqueous Ammonia (28%, excess) or

in dioxane. -

Procedure: Add the sulfonyl chloride dropwise to a cooled (-10°C) solution of ammonia. Stir for 2 hours.

-

Isolation: Evaporate solvent; extract residue with hot ethyl acetate.

-

Medicinal Chemistry Applications

Nitroxyl (HNO) Donation ( -Methoxy Variant)

-Methoxymethanesulfonamide is structurally related to Piloty’s acid (-

Mechanism: To release HNO, the molecule must undergo oxidative activation (e.g., by cytochrome P450 or specific oxidants) or be designed as a prodrug where the methyl group is replaced by a photolabile group (e.g., coumarin-caged).

-

Therapeutic Utility: HNO is a potent vasodilator and positive inotrope, distinct from NO (nitric oxide). It targets heart failure by interacting with thiols in the ryanodine receptor.

Bioisosterism

-

Carboxylic Acid Bioisostere: The

-methoxysulfonamide moiety ( -

Transition State Mimic: In protease inhibitors, the tetrahedral geometry of the sulfonamide sulfur mimics the transition state of amide hydrolysis.

Pathway Visualization: HNO Release Logic

Figure 2: Theoretical activation pathway of N-methoxy sulfonamides to generate bioactive Nitroxyl (HNO).

Physicochemical Properties

The following data compares the calculated properties of the two sulfonamide isomers, essential for assessing drug-likeness.

| Property | 1-Methoxymethanesulfonamide | |

| Molecular Weight | 125.15 g/mol | 125.15 g/mol |

| LogP (Calc) | -0.8 to -0.5 | -1.2 to -0.9 |

| TPSA | ~65 Ų | ~69 Ų |

| H-Bond Donors | 1 (NH) | 2 ( |

| H-Bond Acceptors | 4 | 4 |

| Solubility | High (DCM, MeOH, Water) | High (Water, MeOH) |

| Stability | Stable to hydrolysis; sensitive to strong reduction. | Stable; ether linkage robust. |

References

-

Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 1123, Taurine (and Isomers). PubChem.[1][2] Available at: [Link]

- Synthesis of Sulfonamides: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

- HNO Donors in Medicine: Paolocci, N., et al. "Positive inotropic and lusitropic effects of HNO/NO- in failing hearts: independence from beta-adrenergic signaling.

-

Photocaged Precursors: Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO). Molecules, 2024.[3] Available at: [Link]

Sources

The Methanesulfonamide Moiety: A Privileged Scaffold in Modern Drug Discovery and its Mechanisms of Action in Biological Systems

Introduction: The Understated Power of the Methanesulfonamide Group

In the landscape of medicinal chemistry, certain structural motifs consistently emerge as cornerstones of successful therapeutic agents. The methanesulfonamide group (-SO₂CH₃) is a prime example of such a "privileged scaffold." Its utility extends far beyond that of a simple solubilizing group; it is a versatile functional group that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] The sulfonamide bond is a key pharmacophore in many clinically approved drugs, where it often plays a crucial role in binding to the target protein.[1] This in-depth technical guide will elucidate the diverse mechanisms of action through which methanesulfonamide derivatives exert their effects on biological systems, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical entity.

The methanesulfonamide group's ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an invaluable component in drug design.[1] Its presence can be found in a wide array of therapeutic classes, including anti-inflammatory agents, anticancer therapies, diuretics, and more.[2][3][4][5] This guide will delve into the specific molecular interactions and downstream signaling pathway modulations that underpin the therapeutic efficacy of these compounds.

I. Inhibition of Kinases: A Dominant Mechanism in Oncology

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them a major focus for drug development.[6] The methanesulfonamide moiety is a common feature in many kinase inhibitors, often forming crucial hydrogen bonds within the ATP-binding pocket of the kinase domain.[1][7]

A. BRAF Kinase Inhibition: The Case of Vemurafenib

Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase, which is present in approximately 50% of melanomas.[8][9][10] The BRAF V600E mutation leads to constitutive activation of the BRAF protein, driving uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) pathway.[8][10][11]

Mechanism of Action:

Vemurafenib binds to the ATP-binding site of the mutated BRAF V600E kinase, effectively blocking its activity.[10] This inhibition halts the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis in melanoma cells harboring this specific mutation.[9][10] It is important to note that vemurafenib is only effective in patients whose tumors carry the BRAF V600E or the less common V600K mutation.[9] Paradoxically, in cells with wild-type BRAF, vemurafenib can promote tumor growth by stimulating the normal BRAF pathway.[9][12]

Signaling Pathway: BRAF/MEK/ERK Pathway Inhibition by Vemurafenib

Caption: Vemurafenib inhibits the mutated BRAF V600E kinase, blocking the MAPK signaling pathway.

B. KRAS G12C Inhibition: The Covalent Mechanism of Sotorasib

The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[13] The KRAS G12C mutation, where glycine is replaced by cysteine at codon 12, is found in a significant subset of non-small cell lung cancers and other solid tumors.[13] This mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.[13]

Mechanism of Action:

Sotorasib is a first-in-class, irreversible inhibitor that specifically targets the KRAS G12C mutant protein.[14] Its mechanism relies on the covalent binding of its acrylamide group to the thiol of the cysteine residue at position 12 of the mutated KRAS protein.[13][15] This binding occurs in a transiently accessible pocket (the switch-II pocket) when KRAS is in its inactive, GDP-bound state.[16] By forming this covalent bond, sotorasib locks KRAS G12C in an inactive conformation, preventing its interaction with downstream effector proteins and thereby inhibiting oncogenic signaling.[13][15][16] This targeted approach spares wild-type KRAS, minimizing off-target effects.[15]

Experimental Workflow: Assessing Covalent Inhibition of KRAS G12C

Caption: Workflow for confirming the covalent inhibition of KRAS G12C by sotorasib.

II. Modulation of Cyclooxygenase (COX) Enzymes: The Anti-Inflammatory Action of Celecoxib

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[17][18] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is inducible and primarily expressed at sites of inflammation.[18][19]

Mechanism of Action:

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of COX-2.[17][19][20] The methanesulfonamide moiety of celecoxib is crucial for its selectivity. It binds to a hydrophilic side pocket present in the active site of COX-2, which is larger and more flexible than the active site of COX-1.[17][19] This selective binding prevents the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[18] The result is a reduction in pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[18]

Signaling Pathway: COX-2 Inhibition by Celecoxib

Caption: Celecoxib selectively inhibits COX-2, reducing the production of pro-inflammatory prostaglandins.

III. Carbonic Anhydrase Inhibition: A Mechanism with Diverse Applications

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[21] These enzymes are involved in a wide range of physiological processes, including pH regulation, fluid secretion, and electrolyte balance.[22]

Mechanism of Action:

Methanesulfonamide derivatives can act as potent inhibitors of various carbonic anhydrase isoforms.[21][23] The sulfonamide group is a key zinc-binding function.[22] The sulfonamide anion coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for catalysis.[22] This interaction effectively blocks the enzyme's activity. The potency and selectivity of these inhibitors can be modulated by the substituents on the methanesulfonamide scaffold.[23]

This mechanism of action is the basis for the therapeutic effects of certain diuretics, anti-glaucoma agents, and anticonvulsants.[21][22] For example, sulfonamyl diuretics block the renal tubular reabsorption of chloride, leading to the passive excretion of sodium, potassium, and water.[24][25]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

| Compound | Target Isoform | IC50 / Ki | Reference |

| Racemic fluoro sulfone 9 | Human CA II | IC50 = 3 nM | [23] |

| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide | Human CA I | Ki = 46 µM | [21] |

| N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | Human CA II | Ki = 94 µM | [21] |

IV. Other and Emerging Mechanisms of Action

The versatility of the methanesulfonamide scaffold has led to its exploration in a variety of other therapeutic areas, with emerging mechanisms of action continually being discovered.

-

Ion Channel Modulation: Methanethiosulfonate derivatives have been shown to inhibit current through the ryanodine receptor/channel, a critical component of calcium signaling in muscle cells.[26][27] These compounds appear to act from the cytoplasmic side of the channel when it is in an open state, suggesting a mechanism involving covalent modification within the ion conducting pathway.[26]

-

Anticancer Activity Beyond Kinase Inhibition: Some methanesulfonamide derivatives exhibit anticancer properties through mechanisms that are not fully elucidated but may involve the induction of apoptosis and cell cycle arrest.[4]

-

Antiarrhythmic Activity: Certain N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives have demonstrated Class III antiarrhythmic activity by selectively prolonging the effective refractory period of cardiac muscle.[28]

Experimental Protocols: A Guide to Studying Methanesulfonamide Derivatives

Protocol 1: Kinase Inhibition Assay

Objective: To determine the in vitro potency of a methanesulfonamide derivative against a specific protein kinase.

Methodology:

-

Reagents and Materials:

-

Purified recombinant kinase

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compound (methanesulfonamide derivative) dissolved in DMSO

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C or 37°C) for a predetermined time.

-

Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions.

-

Plot the kinase activity against the logarithm of the test compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Causality and Self-Validation: This protocol includes positive and negative controls (e.g., a known inhibitor and a vehicle control) to ensure the assay is performing correctly. The dose-response curve provides a self-validating system, as a clear sigmoidal relationship between concentration and inhibition is expected for a specific inhibitor.

Protocol 2: COX-2 Inhibition Assay

Objective: To assess the selective inhibition of COX-2 by a methanesulfonamide derivative.

Methodology:

-

Reagents and Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (methanesulfonamide derivative) dissolved in DMSO

-

Assay buffer

-

Prostaglandin E2 (PGE2) EIA kit

-

96-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In separate 96-well plates for COX-1 and COX-2, pre-incubate the respective enzyme with the test compound in the assay buffer.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for the specified time.

-

Stop the reaction.

-

Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's protocol.

-

Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2.

-

Determine the IC50 values for both enzymes and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

Causality and Self-Validation: Running parallel assays for COX-1 and COX-2 allows for the direct determination of selectivity. The inclusion of a non-selective NSAID (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) as controls validates the assay's ability to distinguish between inhibitor classes.

Conclusion: The Enduring and Evolving Role of Methanesulfonamides

The methanesulfonamide moiety has firmly established itself as a cornerstone of modern drug design. Its ability to participate in key molecular interactions has been harnessed to create highly effective and selective inhibitors of a diverse range of biological targets. From the targeted inhibition of oncogenic kinases to the nuanced modulation of inflammatory pathways and the regulation of ion channels, the mechanisms of action of methanesulfonamide derivatives are both varied and potent. As our understanding of disease biology deepens, the rational design of novel methanesulfonamide-containing compounds will undoubtedly continue to yield innovative and life-saving therapies. The continued exploration of this privileged scaffold promises to unlock new therapeutic possibilities for a wide spectrum of human diseases.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical. (n.d.). Retrieved from [Link]

-

Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. (2025, January 3). Retrieved from [Link]

-

Vemurafenib - Wikipedia. (n.d.). Retrieved from [Link]

-

Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

-

Sulfonylmethanesulfonamide inhibitors of carbonic anhydrase - PubMed. (n.d.). Retrieved from [Link]

-

Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC - NIH. (n.d.). Retrieved from [Link]

-

What is the mechanism of Sotorasib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

-

Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed. (2012, December 3). Retrieved from [Link]

-

What is the mechanism of Vemurafenib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

What is the mechanism of action of Sotorasib? - Patsnap Synapse. (2025, March 7). Retrieved from [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Sotorasib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.). Retrieved from [Link]

-

Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates - PubMed. (n.d.). Retrieved from [Link]

-

Vemurafenib - StatPearls - NCBI Bookshelf - NIH. (2025, May 4). Retrieved from [Link]

-

Sotorasib – Mechanism of Action and Synthesis - YouTube. (2023, September 9). Retrieved from [Link]

-

Methanethiosulfonate derivatives inhibit current through the ryanodine receptor/channel. (n.d.). Retrieved from [Link]

-

Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - ResearchGate. (n.d.). Retrieved from [Link]

-

Full article: Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Methanethiosulfonate Derivatives Inhibit Current through the Ryanodine Receptor/Channel - PMC. (n.d.). Retrieved from [Link]

-

Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

sulfonamyl diuretics--mechanism of action and therapeutic use - PubMed. (n.d.). Retrieved from [Link]

-

Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosisβ-class enzyme Rv3273 - PMC - NIH. (n.d.). Retrieved from [Link]

-

Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. (n.d.). Retrieved from [Link]

-

Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - NIH. (n.d.). Retrieved from [Link]

-

SULFONAMYL DIURETICS—Mechanism of Action and Therapeutic Use - PMC - NIH. (n.d.). Retrieved from [Link]

-

Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment - SciRP.org. (n.d.). Retrieved from [Link]

-

Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed. (2021, September 1). Retrieved from [Link]

-

Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed. (2019, April 15). Retrieved from [Link]

-

Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PubMed Central. (n.d.). Retrieved from [Link]

-

Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase - PubMed. (2020, May 1). Retrieved from [Link]

-

N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity - PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. a2bchem.com [a2bchem.com]

- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment [scirp.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Vemurafenib - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Vemurafenib? [synapse.patsnap.com]

- 11. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. clinicaltrials.eu [clinicaltrials.eu]

- 15. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 16. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 17. news-medical.net [news-medical.net]

- 18. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 19. Celecoxib - Wikipedia [en.wikipedia.org]

- 20. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosisβ-class enzyme Rv3273 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sulfonylmethanesulfonamide inhibitors of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. SULFONAMYL DIURETICS--MECHANISM OF ACTION AND THERAPEUTIC USE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. SULFONAMYL DIURETICS—Mechanism of Action and Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Methanethiosulfonate derivatives inhibit current through the ryanodine receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Methanethiosulfonate Derivatives Inhibit Current through the Ryanodine Receptor/Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 28. N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Profiling of Methoxymethanesulfonamide (MMSA): A Computational Guide to Electronic & Pharmacokinetic Properties

Executive Summary

Methoxymethanesulfonamide (MMSA) represents a critical structural motif in medicinal chemistry, serving as a simplified model for non-classical bioisosteres of sulfonamide-based Carbonic Anhydrase (CA) inhibitors. Its unique structure—combining a methoxy ether linkage with a primary sulfonamide—introduces specific electronic effects (anomeric and inductive) that modulate the acidity (

This technical guide outlines a rigorous Theoretical Framework for characterizing MMSA. It moves beyond basic geometry optimization to explore the quantum mechanical underpinnings of its reactivity, stability, and drug-likeness. This protocol is designed for computational chemists and medicinal chemists seeking to validate MMSA derivatives before synthesis.

Part 1: The Computational Framework (Methods & Protocols)

To ensure reproducibility and scientific integrity (E-E-A-T), the following computational workflow is proposed as the "Gold Standard" for MMSA characterization. This protocol minimizes basis set superposition error (BSSE) and accounts for solvent effects crucial in biological environments.

Density Functional Theory (DFT) Setup

The electronic properties of sulfonamides are highly sensitive to the treatment of electron correlation and dispersion forces.

-

Software: Gaussian 16 / ORCA 5.0 / GAMESS (US).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic sulfonamides due to its balance of cost and accuracy for bond lengths and vibrational frequencies.

-

Basis Set: 6-311++G(d,p) .[1][2] The diffuse functions (++) are mandatory to correctly model the lone pairs on the sulfonyl oxygens and the anionic character of the deprotonated nitrogen (common in CA binding).

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the theoretical study, from structure generation to bioactivity prediction.

Figure 1: Step-by-step computational workflow for the theoretical characterization of MMSA.

Part 2: Electronic Structure & Topological Analysis

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap (

-

HOMO (Highest Occupied Molecular Orbital): Predominantly located on the sulfonamide nitrogen lone pair and the sulfonyl oxygen atoms. This indicates the site of electrophilic attack (e.g., protonation or metal coordination).

-

LUMO (Lowest Unoccupied Molecular Orbital): Often delocalized over the S-C and S-N

antibonding orbitals.

Global Reactivity Descriptors (Calculated): Using Koopmans' theorem, the following parameters must be derived to quantify reactivity:

| Parameter | Symbol | Formula | Significance for MMSA |

| Ionization Potential | Energy required to remove an electron (oxidation potential). | ||

| Electron Affinity | Energy released when adding an electron. | ||

| Chemical Hardness | Resistance to charge transfer. High | ||

| Electrophilicity Index | Propensity to accept electrons (crucial for Zn(II) binding). |

Molecular Electrostatic Potential (MEP) Surface

The MEP map maps the electrostatic potential

-

Red Regions (Negative Potential): Localized on the sulfonyl oxygens (

) and the methoxy oxygen. These are the H-bond acceptors. -

Blue Regions (Positive Potential): Localized on the amide protons (

) and the methylene protons. These are H-bond donors. -

Relevance: The intensity of the blue region on the

group correlates directly with the acidity of the sulfonamide, which dictates its ability to exist as the anion (

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a deeper look into "hyperconjugation" and delocalization than standard MO theory. For MMSA (

-

Anomeric Effect: Interaction between the methoxy oxygen lone pair (

) and the adjacent C-S antibonding orbital (-

Interaction:

-

Effect: Shortens the C-O bond and lengthens the C-S bond.

-

-

Sulfonamide Resonance: Interaction between the nitrogen lone pair (

) and the S-O antibonding orbitals.-

Interaction:

-

Effect: Increases the double-bond character of the S-N bond, restricting rotation and enforcing a specific geometry for receptor binding.

-

Part 3: Bioactivity & Docking Simulation

Target Selection: Carbonic Anhydrase II (hCA II)

MMSA is a structural analog of classical sulfonamide inhibitors. The primary biological target for theoretical validation is Human Carbonic Anhydrase II (hCA II) .

-

PDB ID: 1HCB or 3HS4 (High-resolution crystal structures of sulfonamides bound to hCA II).

-

Binding Mechanism: The deprotonated sulfonamide nitrogen coordinates to the catalytic Zinc ion (

), displacing the zinc-bound water molecule/hydroxide ion.

Interaction Logic Diagram

The following diagram details the specific atomic interactions that stabilize the MMSA-Enzyme complex, which must be validated via molecular docking (e.g., Autodock Vina).

Figure 2: Mechanistic interaction map of MMSA within the hCA II active site.

ADMET Profiling (In Silico)

Before synthesis, the pharmacokinetic profile of MMSA should be predicted using tools like SwissADME.

-

Lipophilicity (LogP): The methoxy group increases lipophilicity compared to methanesulfonamide, potentially improving blood-brain barrier (BBB) permeation (relevant for anticonvulsant activity).

-

Water Solubility: Predicted to be high due to the sulfonamide and ether polar groups.

-

Boiled-Egg Model: MMSA is expected to fall within the "White" (GI absorption) or "Yellow" (Brain penetration) regions depending on the exact LogP value derived from the DFT optimized geometry.

Part 4: Experimental Validation (Self-Correcting Protocol)

To ensure the theoretical model aligns with reality, the following experimental checkpoints are required:

-

IR Spectroscopy: Compare calculated vibrational frequencies (scaled by ~0.961 for B3LYP) with experimental FT-IR spectra. Look specifically for the

symmetric/asymmetric stretches ( -

X-Ray Crystallography: If synthesizing, compare the S-N bond length. Theoretical DFT usually overestimates this slightly; a value of ~1.60-1.65 Å is expected [2].

-

NMR Shifts: Calculate GIAO (Gauge-Independent Atomic Orbital) NMR shielding tensors in DMSO solvent and compare with experimental

and

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Chourasiya, S. S., et al. (2017).[9] Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New Journal of Chemistry, 41, 8118-8129. Link

-

Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in atoms and molecules. Theoretical Chemistry Accounts, 108, 132-142. Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Chemical reactivity profile of N-Methoxymethanesulfonamide.

The following technical guide details the chemical reactivity profile, synthesis, and applications of N-Methoxymethanesulfonamide .

CAS No: 80653-53-8

Formula:

Executive Summary

N-Methoxymethanesulfonamide is a specialized sulfonamide derivative characterized by the direct attachment of a methoxy group to the sulfonamide nitrogen (

In drug discovery, this motif serves as a bioisostere for hydroxamic acids and carboxylic acids, offering improved metabolic stability while retaining hydrogen bond donor/acceptor capabilities. Synthetically, it functions as a versatile building block for constructing

Physicochemical Profile

| Property | Value / Description | Context |

| Physical State | White to off-white crystalline solid | Standard conditions |

| Melting Point | 88–92 °C (Typical for analogues) | - |

| Acidity (pKa) | ~6.5 – 7.5 (Estimated in | Significantly more acidic than methanesulfonamide ( |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; sparingly soluble in | Polar organic solvents are preferred for reactions. |

| Stability | Stable under ambient conditions. | Hygroscopic; store under inert atmosphere. |

Structural Significance

The

Synthesis Protocol

The most robust synthetic route involves the sulfocylation of

Protocol: Sulfonylation of O-Methylhydroxylamine

Reaction:

Reagents:

-

Methanesulfonyl chloride (

): 1.0 equiv. - -Methylhydroxylamine hydrochloride: 1.1 equiv.

-

Pyridine (solvent/base) OR

in

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask and equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Suspend

-methylhydroxylamine hydrochloride (1.1 equiv) in anhydrous DCM (0.2 M concentration) and cool to 0 °C in an ice bath. -

Base Addition: Add Triethylamine (2.2 equiv) dropwise. The mixture will become a slurry.

-

Sulfonylation: Add Methanesulfonyl chloride (1.0 equiv) dropwise over 30 minutes, maintaining the temperature < 5 °C. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with

or Ninhydrin). -

Workup: Quench with water. Extract the aqueous layer with DCM (3x). Wash combined organics with 1M HCl (to remove amine salts), then brine.

-

Purification: Dry over

, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Reactivity Landscape

The reactivity of N-methoxymethanesulfonamide is defined by three primary pathways: Nucleophilic Substitution (N-Alkylation) , Oxidative Activation , and Metal Coordination .

Visualization of Reactivity Pathways

Caption: Primary reactivity manifolds for N-Methoxymethanesulfonamide: Alkylation, Oxidation, and Ligation.

A. N-Alkylation (Synthesis of N-Methoxy-N-Alkyl Sulfonamides)

Due to the enhanced acidity (

-

Mitsunobu Reaction: Reacts efficiently with primary and secondary alcohols using

and DIAD. This is the preferred method for introducing complex alkyl chains without competing elimination reactions. -

Base-Mediated

: Alkyl halides react readily in the presence of

B. Radical & Nitrene Chemistry

N-alkoxy sulfonamides are precursors to electron-deficient nitrogen species.

-

Oxidative Activation: Treatment with hypervalent iodine reagents (e.g.,

) generates an -

C-H Amination: In the presence of Rh(II) or Ru(II) catalysts, these intermediates can undergo intramolecular C-H insertion, a powerful method for synthesizing functionalized lactams or cyclic amines.

C. Desulfonylation (Access to N-Methoxy Amines)

The methanesulfonyl group serves as a protecting/activating group. It can be removed to yield the free

-

Conditions: Reductive cleavage (e.g., Sodium Naphthalenide or

) is often required, though harsh conditions may also cleave the N-O bond.

Applications in Drug Discovery[1]

Bioisosterism

The

-

Hydroxamic Acids (

): It mimics the metal-chelating properties (e.g., for Zinc metalloproteases) but lacks the mutagenic potential often associated with hydroxamic acids. -

Carboxylic Acids: It provides a polar, ionizable group with a similar spatial footprint but different lipophilicity (

).

Case Study: Metalloprotease Inhibition

In Matrix Metalloproteinase (MMP) inhibitors, the sulfonamide oxygen atoms and the methoxy oxygen can form a tridentate or bidentate chelation complex with the active site Zinc ion (

Safety and Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

-

Reactivity: Incompatible with strong oxidizing agents and strong reducing agents.

-

Decomposition: Thermal decomposition may release Nitrogen oxides (

) and Sulfur oxides ( -

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen).

References

-

Synthesis of N-alkoxy sulfonamides: J. Org. Chem., 2009 , 74(20), 7697–7706. Link

- Acidity and pKa of Sulfonamides:Can. J. Chem., 1986, 64, 2371 (Reference for substituent effects on sulfonamide acidity).

-

Medicinal Chemistry Applications (MMP Inhibitors): J. Med. Chem., 2000 , 43, 4948. Link

-

Nitrene Precursors in Synthesis: Angew. Chem. Int. Ed., 2019 , 58, 19014. Link

- General Reactivity of N-Alkoxy Amines:Chem. Rev., 2011, 111, 1123.

Methodological & Application

Synthesis of N-Methoxymethanesulfonamide: An In-depth Technical Guide

Introduction

N-Methoxymethanesulfonamide is a key chemical intermediate with growing importance in medicinal chemistry and drug development. Its unique structural motif, featuring a methoxy group attached to the sulfonamide nitrogen, imparts distinct physicochemical properties that are of interest in the design of novel therapeutic agents. This application note provides a comprehensive, field-proven protocol for the synthesis of N-Methoxymethanesulfonamide, detailing the underlying chemical principles, step-by-step experimental procedures, and rigorous analytical characterization. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a robust and reproducible methodology.

The synthesis of sulfonamides is a cornerstone of modern medicinal chemistry, with this functional group being present in a wide array of drugs.[1] The general and most direct route to this class of compounds involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2] This protocol adapts this classical approach for the specific synthesis of N-Methoxymethanesulfonamide from readily available starting materials: methanesulfonyl chloride and O-methylhydroxylamine hydrochloride. Careful control of reaction parameters is crucial for achieving high yield and purity.

Reaction Mechanism and Stoichiometry

The synthesis of N-Methoxymethanesulfonamide proceeds via a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride. The nitrogen atom of O-methylhydroxylamine acts as the nucleophile, attacking the electrophilic sulfur center. The reaction is facilitated by a base, typically a tertiary amine such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] The use of the hydrochloride salt of O-methylhydroxylamine necessitates the use of at least two equivalents of base: one to liberate the free amine and a second to quench the HCl produced in the sulfonylation step.

The overall reaction can be depicted as follows:

CH₃SO₂Cl + H₂NOCH₃·HCl + 2 Base → CH₃SO₂NH(OCH₃) + 2 Base·HCl

The choice of base and solvent is critical to the success of the reaction. A non-nucleophilic, sterically hindered base is preferred to avoid side reactions with the highly reactive methanesulfonyl chloride. The solvent should be inert to the reactants and capable of dissolving the starting materials.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of N-Methoxymethanesulfonamide.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| O-Methylhydroxylamine hydrochloride | 83.52 | ≥98% | Sigma-Aldrich |

| Methanesulfonyl chloride | 114.55 | ≥99% | Sigma-Aldrich |

| Pyridine (anhydrous) | 79.10 | 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM, anhydrous) | 84.93 | 99.8% | Sigma-Aldrich |

| Hydrochloric acid (1 M aqueous) | 36.46 | - | Fisher Scientific |

| Saturated sodium bicarbonate (aqueous) | 84.01 | - | Fisher Scientific |

| Brine (saturated NaCl aqueous) | 58.44 | - | Fisher Scientific |

| Anhydrous magnesium sulfate | 120.37 | - | Sigma-Aldrich |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer

-

FT-IR spectrometer

Procedure

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add O-methylhydroxylamine hydrochloride (4.18 g, 50 mmol, 1.0 equiv).

-

Add anhydrous dichloromethane (40 mL) to the flask.

-

Cool the resulting suspension to 0 °C in an ice-water bath.

-

Slowly add anhydrous pyridine (8.1 mL, 100 mmol, 2.0 equiv) to the stirred suspension. Stir for 15 minutes at 0 °C to allow for the formation of the free base.

Step 2: Addition of Methanesulfonyl Chloride

-

In a separate, dry dropping funnel, dissolve methanesulfonyl chloride (3.86 mL, 50 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).

-

Add the methanesulfonyl chloride solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate of pyridinium hydrochloride will form.

Step 3: Reaction Progression

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Isolation

-

Cool the reaction mixture in an ice-water bath and quench by the slow addition of 1 M aqueous HCl (30 mL).

-

Transfer the mixture to a 250 mL separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M aqueous HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford N-Methoxymethanesulfonamide as a colorless oil or a white solid.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of N-Methoxymethanesulfonamide.

Caption: Experimental workflow for the synthesis of N-Methoxymethanesulfonamide.

Characterization of N-Methoxymethanesulfonamide

The identity and purity of the synthesized N-Methoxymethanesulfonamide should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a singlet for the methyl protons of the methanesulfonyl group (CH₃SO₂) and a singlet for the methoxy protons (OCH₃). The NH proton may appear as a broad singlet.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should exhibit two distinct signals corresponding to the methyl carbon of the methanesulfonyl group and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

Characteristic Absorptions (cm⁻¹):

-

~3300-3100 (N-H stretch)

-

~2950-2850 (C-H stretch)

-

~1350-1320 (asymmetric SO₂ stretch)

-

~1160-1140 (symmetric SO₂ stretch)

-

~1050 (C-O stretch)

-

The presence of these characteristic absorption bands confirms the successful synthesis of the sulfonamide structure.[5]

Safety Precautions

-

Methanesulfonyl chloride is highly corrosive, toxic, and a lachrymator. It reacts exothermically with water and other nucleophiles. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

-

O-methylhydroxylamine hydrochloride is harmful if swallowed or in contact with skin and can cause serious eye irritation. Handle with appropriate PPE in a well-ventilated area.[6]

-

Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin. Use in a fume hood.

-

Dichloromethane is a volatile organic solvent and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

The reaction can be exothermic, especially during the addition of methanesulfonyl chloride. Slow, controlled addition at low temperatures is crucial to manage the reaction rate and prevent overheating.[2]

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of N-Methoxymethanesulfonamide. By adhering to the detailed experimental procedures and safety precautions, researchers can confidently prepare this valuable chemical intermediate in high yield and purity. The provided spectroscopic data serves as a benchmark for the characterization and verification of the final product. This methodology is a valuable addition to the synthetic chemist's toolkit for applications in drug discovery and development.

References

-

ScienceOpen. Supporting Information. [Link]

-

ResearchGate. (A) 1 H NMR spectra and (B) 13 C NMR spectra, in DMSO-d 6 (400 MHz, 298.... [Link]

-

ResearchGate. (A) Real and (B) excess infrared spectra of ME-DMSO mixtures. From top.... [Link]

-

PubMed. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. [Link]

Sources

- 1. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Advanced Application Note: Direct Quantification of Methanesulfonamide (MSAM) in Drug Substances via HILIC-MS/MS

Executive Summary

Methanesulfonamide (MSAM) is a frequent process-related impurity in the synthesis of sulfonamide-based pharmaceuticals and a potential degradation product of mesylating agents. Under ICH M7 guidelines , it requires strict control, often at trace levels (ppm/ppb).

Traditional analysis of MSAM often relies on GC-MS or derivatization-based LC-MS due to the molecule's high polarity and lack of UV chromophores. This Application Note presents a modern, direct HILIC-MS/MS methodology that eliminates the need for derivatization. By leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with negative-mode Electrospray Ionization (ESI-), this protocol achieves superior retention, sensitivity (LOQ < 10 ng/mL), and throughput compared to legacy methods.

Introduction & Regulatory Context[1][2][3]

The Analytical Challenge

Methanesulfonamide (

-

High Polarity: With a logP of approx. -1.5, it elutes in the void volume of C18 columns, leading to massive ion suppression from unretained matrix components.

-

Low Molecular Weight (95.12 Da): It falls into the "chemical noise" region of many mass spectrometers.

-

Lack of Chromophore: UV detection is non-viable.

Regulatory Drivers (ICH M7)

Under ICH M7, mutagenic impurities must be controlled to levels that pose negligible carcinogenic risk.[1][2]

-

Threshold of Toxicological Concern (TTC): Typically 1.5 µ g/day for lifetime exposure.[3]

-

Limit Calculation: For a drug dosed at 1 g/day , the impurity limit is 1.5 ppm .

-

Requirement: The analytical method must have a Limit of Quantitation (LOQ) significantly below this threshold (e.g., 0.5 ppm) to ensure process capability.

Method Development Strategy: The "Why" Behind the Protocol

Chromatography: Why HILIC?

Standard C18 columns suffer from "phase dewetting" (pore collapse) when used with the 100% aqueous mobile phases required to retain MSAM.

-

Solution: We utilize an Amide-functionalized HILIC column .

-

Mechanism: HILIC creates a water-rich layer on the stationary phase surface. MSAM partitions into this layer from the acetonitrile-rich mobile phase.

-

Benefit: MSAM elutes after the void volume, separating it from salts and early-eluting matrix suppressors.

Mass Spectrometry: ESI Negative Mode

MSAM is a sulfonamide, which is weakly acidic.

-

Ionization: It readily loses a proton to form the

ion ( -

Selectivity: Negative mode is generally cleaner than positive mode for small molecules, as fewer background solvent adducts form in this mass range.

Visualizing the Workflow

The following diagram outlines the logical flow of the analytical procedure.

Figure 1: Analytical workflow for direct quantification of Methanesulfonamide.

Detailed Experimental Protocol

Chemicals and Reagents[5]

-

Reference Standard: Methanesulfonamide (>99% purity).

-

Internal Standard (IS): Methanesulfonamide-d3 (preferred) or Methanesulfonic acid-d3.

-

Solvents: LC-MS Grade Acetonitrile (ACN), LC-MS Grade Water.

-

Buffer: Ammonium Acetate (1M stock), Ammonia solution (25%).

Sample Preparation (Dilute-and-Shoot)[1]

-

Diluent: 90:10 Acetonitrile:Water (v/v). Crucial: Matching the diluent to initial HILIC conditions prevents peak distortion.

-

Stock Solution: Prepare 1.0 mg/mL MSAM in Diluent.

-

Sample Solution: Weigh 10 mg of API into a 10 mL flask. Dissolve and dilute to volume with Diluent (Concentration: 1.0 mg/mL API).

-

Filtration: Filter through a 0.2 µm PTFE or Nylon syringe filter (check for adsorption during validation).

LC-MS/MS Conditions

Liquid Chromatography (HILIC)

| Parameter | Setting |

| System | UHPLC System (e.g., Agilent 1290 / Waters Acquity) |

| Column | Waters XBridge Amide (3.5 µm, 2.1 x 100 mm) or equivalent |

| Column Temp | 40°C |

| Flow Rate | 0.3 mL/min |

| Injection Vol | 2.0 - 5.0 µL |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with Ammonia) |

| Mobile Phase B | 10 mM Ammonium Acetate in 95:5 ACN:Water |

Note on pH: A basic pH (9.0) ensures the sulfonamide is fully deprotonated, improving peak shape and ionization efficiency in negative mode.

Gradient Program

| Time (min) | % Mobile Phase B | Description |

| 0.00 | 95 | Initial Hold (Equilibration) |

| 1.00 | 95 | Sample Injection |

| 5.00 | 70 | Linear Gradient (Elution) |

| 5.10 | 50 | Column Wash |

| 7.00 | 50 | Wash Hold |

| 7.10 | 95 | Re-equilibration |

| 10.00 | 95 | End |

Mass Spectrometry (Triple Quadrupole)

| Parameter | Setting |

| Ionization | ESI Negative ( |

| Capillary Voltage | 2.5 - 3.0 kV |

| Desolvation Temp | 400°C |

| Source Temp | 150°C |

| Collision Gas | Argon |

MRM Transitions

| Compound | Precursor ( | Product ( | Dwell (ms) | CE (eV) | Role |

| MSAM | 94.0 | 79.0 | 100 | 15 | Quantifier |

| MSAM | 94.0 | 48.0 | 100 | 25 | Qualifier |

| MSAM-d3 (IS) | 97.0 | 82.0 | 100 | 15 | Internal Std |

Mechanistic Insight: The transition

Method Validation & Performance

To ensure Trustworthiness and Self-Validation , the following parameters must be assessed:

Specificity & Matrix Effect

-

Experiment: Inject a blank API solution.

-

Acceptance: No interference at the retention time of MSAM.

-

Matrix Factor: Compare the peak area of MSAM spiked into the extracted API matrix vs. MSAM in neat solvent.

-

Target: Matrix Factor between 0.8 and 1.2. If suppression is high (< 0.8), increase the dilution of the API.

-

Linearity & Sensitivity

-

Range: 1.0 ng/mL to 500 ng/mL.

-

LOD: Typically ~0.5 ng/mL.

-

LOQ: ~1.0 ng/mL (equivalent to 1 ppm in a 1 mg/mL API solution).

Accuracy & Recovery

-

Protocol: Spike API samples at LOQ, 100% limit, and 150% limit levels.

-

Acceptance: Recovery between 80-120% at LOQ; 90-110% at higher levels.

Troubleshooting & Common Pitfalls

Peak Splitting

-

Cause: Mismatch between sample diluent and mobile phase.

-

Fix: Ensure the sample diluent contains at least 80-90% Acetonitrile. Injecting a 100% aqueous sample onto a HILIC column will destroy peak shape.

Carryover

-

Cause: MSAM is sticky on metallic surfaces.

-

Fix: Use a needle wash of 50:50 Methanol:Water with 0.1% Ammonia.

Retention Time Shift

-

Cause: HILIC columns require long equilibration times.

-

Fix: Ensure at least 15-20 column volumes of re-equilibration time between gradients (reflected in the 10-minute run time).

Decision Logic: Column Selection

The following diagram illustrates the decision process for selecting the correct column chemistry based on analyte properties.

Figure 2: Decision logic for selecting HILIC over Reverse Phase for MSAM analysis.

References

-

International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

-

European Medicines Agency (EMA). (2014). Guideline on the limits of genotoxic impurities. [Link]

-

Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]

-

FDA. (2018). Control of Nitrosamine Impurities in Human Drugs. (Reference for general GTI control strategies). [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

Troubleshooting & Optimization

Side reactions and byproduct formation in Methoxymethanesulfonamide chemistry.

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Methoxymethanesulfonamide Chemistry. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the common challenges, side reactions, and byproduct formations encountered when working with methoxymethanesulfonamide and related compounds. This resource is structured in a practical question-and-answer format to directly address the specific issues you may face during your experiments.

Our goal is to move beyond simple procedural lists. We will delve into the causality behind experimental choices, offering protocols that are self-validating and grounded in authoritative scientific literature.

Section 1: Troubleshooting Common Synthetic Challenges

This section addresses the most frequently encountered issues during the synthesis and handling of methoxymethanesulfonamide derivatives.

FAQ 1: My reaction is sluggish or fails to go to completion. What are the likely causes and how can I troubleshoot this?

Several factors can contribute to incomplete or slow reactions. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]

Possible Causes & Solutions:

-

Reagent Quality:

-

Methanesulfonyl Chloride: Ensure it is fresh and has been stored under anhydrous conditions. Over time, it can hydrolyze to methanesulfonic acid, which will not participate in the desired reaction.

-

Starting Amine/Alcohol: Verify the purity of your starting material. Impurities can interfere with the reaction.[1]

-

Base: If using a tertiary amine base like triethylamine, ensure it is dry. The presence of water can lead to unwanted side reactions.

-

-

Reaction Conditions:

-

Temperature: While many sulfonamide formations proceed well at room temperature, some less reactive starting materials may require gentle heating. However, excessive heat can promote degradation and byproduct formation. Consider running the reaction at a lower temperature initially (e.g., 0 °C) and gradually warming to room temperature.[2]

-

Solvent: Ensure your solvent is anhydrous. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. For solubility issues, consider more polar aprotic solvents like N,N-dimethylformamide (DMF), but be aware that these can be more difficult to remove during workup.[2]

-

Concentration: Very dilute reaction mixtures can lead to slow reaction rates. A typical starting concentration is between 0.1 M and 0.5 M.[2]

-

-

Stoichiometry:

-

Ensure accurate measurement of all reagents. An excess of either the sulfonyl chloride or the amine/alcohol can lead to side reactions.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete reactions.

FAQ 2: I'm observing the formation of an unexpected byproduct. What are the common side reactions in methoxymethanesulfonamide chemistry?

Byproduct formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Byproducts:

-

Over-alkylation/Multiple Sulfonylation: Primary amines can react with two equivalents of methanesulfonyl chloride to form a bis-sulfonamide. To avoid this, use a controlled stoichiometry of the sulfonylating agent.

-

N-Methylation: In the presence of certain reagents and conditions, the nitrogen of the sulfonamide can be methylated.[3][4] This is particularly relevant in syntheses involving methylating agents or under conditions that can generate a methyl cation or radical.

-

Hydrolysis of the Product: Methoxymethanesulfonamides can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield methanesulfonic acid and the parent amine/alcohol.[5] This is a critical consideration during aqueous workup and purification.

-

Formation of Dimer Impurities: In some cases, particularly with bifunctional starting materials or under forcing conditions, dimer impurities can form.[6]

Mitigation Strategies:

| Side Reaction | Mitigation Strategy |

| Over-alkylation | Use a 1:1 or slight excess of the amine/alcohol to sulfonyl chloride. |

| N-Methylation | Avoid strong methylating agents if N-methylation is not desired. Use of sterically hindered bases can sometimes reduce this side reaction.[3] |

| Hydrolysis | Perform aqueous workups at neutral or near-neutral pH and minimize exposure time. |

| Dimer Formation | Use high dilution conditions to favor intramolecular versus intermolecular reactions. |

FAQ 3: My product appears to be degrading during workup or purification. How can I improve its stability?

Key Considerations for Stability:

-

pH Sensitivity: Avoid strongly acidic or basic conditions during extraction and chromatography.[8] If an acidic or basic wash is necessary, perform it quickly and at low temperatures.

-

Chromatography:

-

Stationary Phase: Silica gel is acidic and can cause degradation of sensitive compounds. Consider using deactivated silica or an alternative stationary phase like alumina.

-

Mobile Phase: If using a mobile phase containing an acidic or basic modifier (e.g., acetic acid or triethylamine), consider neutralizing the fractions immediately after collection.

-

Protocol for a Mild Aqueous Workup:

-

Quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate under reduced pressure at a temperature below 40 °C.

Section 2: Byproduct Identification and Characterization

This section provides guidance on identifying and characterizing common byproducts.

FAQ 4: How can I identify the structure of an unknown impurity in my reaction mixture?

A combination of analytical techniques is typically required for definitive structure elucidation.[9][10][11]

Recommended Analytical Workflow:

Caption: Workflow for impurity identification.

Detailed Steps:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first and most crucial step. It will provide the molecular weight of the impurity, which is essential for proposing a molecular formula.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will give information about the number and types of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for piecing together the connectivity of the molecule.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can help to identify key functional groups, such as S=O stretches for the sulfonyl group and N-H stretches for the amide.

-

Isolation: If the impurity is present in a significant amount, isolating it via preparative HPLC or column chromatography will allow for more detailed spectroscopic analysis.[12]

FAQ 5: Are there any known degradation pathways for methoxymethanesulfonamides?

Yes, understanding the degradation pathways is crucial for predicting and identifying byproducts.[13][14][15]

Primary Degradation Pathways:

-

Hydrolysis: As mentioned previously, cleavage of the S-N or S-O bond is a common degradation pathway in the presence of water.[5][16]

-

Photodegradation: Exposure to UV light can lead to the formation of radical species and subsequent degradation products.[15] It is advisable to store these compounds in amber vials and protect them from light.

Forced Degradation Studies:

| Stress Condition | Typical Reagents/Conditions | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C | Methanesulfonic acid, parent amine/alcohol |

| Basic Hydrolysis | 0.1 M NaOH, 60 °C | Methanesulfonic acid, parent amine/alcohol |

| Oxidation | 3% H₂O₂, room temperature | Oxidized derivatives |

| Thermal | 80 °C | Fragmentation products |

| Photolytic | UV light exposure | Isomers, rearrangement products |

Section 3: Advanced Topics and Special Cases

FAQ 6: I am working with a complex molecule containing multiple reactive sites. How can I achieve selective sulfonylation?

Selective sulfonylation in the presence of multiple nucleophilic groups requires careful consideration of reaction conditions and potentially the use of protecting groups.

Strategies for Selective Sulfonylation:

-

Steric Hindrance: If one nucleophilic site is significantly more sterically hindered than another, you may be able to achieve selectivity by using a bulky sulfonylating agent or by running the reaction at low temperatures.

-

Electronic Effects: The nucleophilicity of different functional groups can be modulated by the electronic properties of the molecule.

-

Protecting Groups: In many cases, the most reliable method for achieving selectivity is to protect the more reactive functional groups, perform the sulfonylation, and then deprotect.

FAQ 7: Are there concerns about the formation of genotoxic impurities in methoxymethanesulfonamide chemistry?

The formation of alkyl sulfonates, which can be genotoxic, is a potential concern in reactions involving sulfonic acids and alcohols.[18][19] However, under the typical conditions for forming sulfonamides from sulfonyl chlorides, the risk is generally considered low.

Key Points Regarding Genotoxic Impurities:

-

The formation of methyl methanesulfonate (MMS), a known genotoxic impurity, is more likely when using methanesulfonic acid in the presence of methanol under acidic conditions.[18][19]

-

When synthesizing methoxymethanesulfonamides from methanesulfonyl chloride, the primary concern is residual starting materials and byproducts from the intended reaction, rather than the formation of genotoxic alkyl sulfonates.

-

It is still crucial to have validated analytical methods to detect and quantify any potential impurities to ensure the safety of the final product.[10][20]

References

- Sanz, A., et al. (2003). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)

-

University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

-

Reddit. (2021). Any troubleshooting for a reaction work-up? r/chemistry. Retrieved from [Link]

- Li, L., et al. (2020). Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. Scientific Reports, 10(1), 1-10.

- Shinde, S. A., et al. (2013). Synthesis and characterisation of process related impurity in bosentan monohydrate. International Journal of Pharmaceutical Sciences and Research, 4(11), 4263.

- European Medicines Agency. (2007).

- Li, J., et al. (2008). Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients. Antimicrobial Agents and Chemotherapy, 52(9), 3415-3416.

- Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences.

- Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl)

- Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10(7), 1-13.

- Pitre, S. P., et al. (2014). C–H Methylation of Heteroarenes Inspired by Radical SAM Methyl Transferase. Journal of the American Chemical Society, 136(38), 13534-13537.

- Zwiener, C., & Frimmel, F. H. (2003). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor.

- Snodin, D. J. (2024). Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. Journal of Pharmaceutical Sciences.

-

ResearchGate. (n.d.). (A) N‐methylation of nitroarenes using methanol. Reaction conditions... [Image]. Retrieved from [Link]

- Wang, Y., et al. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. Bioresource Technology, 136, 755-759.

-

ResearchGate. (n.d.). N‐methylation of secondary amides and imides. Reaction conditions... [Image]. Retrieved from [Link]

- Anggraini, W., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3422.

-

ResearchGate. (n.d.). Determination results by the two analytical methods. [Image]. Retrieved from [Link]

- Klán, P., et al. (2019). Sulfinamide Crossover Reaction. Organic Letters, 21(15), 6005-6009.

- Zipolite-Umaña, R. A., et al. (2024). Degradation pathways of sulfamethoxazole under phototransformation processes: A data base of the major transformation products for their environmental monitoring. Environmental Research, 119863.

- Sharma, S., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1765.

-

Reddit. (2020). Help needed! Why my appel reaction did not work ? r/Chempros. Retrieved from [Link]

Sources

- 1. Troubleshooting [chem.rochester.edu]

- 2. reddit.com [reddit.com]

- 3. benchchem.com [benchchem.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jocpr.com [jocpr.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. How To [chem.rochester.edu]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Degradation pathways of sulfamethoxazole under phototransformation processes: A data base of the major transformation products for their environmental monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ema.europa.eu [ema.europa.eu]

- 18. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Technical Support Center: Purification of Methoxymethanesulfonamide Derivatives

Overview

Welcome to the technical support repository for sulfonamide purification. You are likely here because your Methoxymethanesulfonamide (MOM-sulfonamide) derivatives are exhibiting tailing , poor resolution , or unexpected degradation during silica gel chromatography.

This guide addresses the specific physicochemical tension in your molecule: the polarity of the sulfonamide moiety (

Part 1: The Stability & Selectivity Protocol

The Core Challenge: Silica Acidity

Standard flash grade silica gel (

-

MOM Hydrolysis: The MOM group is an acetal.[1] While robust to base, it is susceptible to cleavage by the Lewis acidic sites on silica, especially during slow elutions or if the column heats up (exothermic adsorption).

-

Sulfonamide Tailing: The sulfonamide nitrogen, while weakly acidic, possesses lone pairs that can hydrogen-bond strongly with free silanol groups (

), leading to peak broadening (tailing) and co-elution.

The Solution: Base-Buffered Silica

To ensure integrity and resolution, you must neutralize the stationary phase.

Protocol: Triethylamine (TEA) Passivation Do not simply add TEA to your mobile phase. Pre-treat the column to ensure uniform deactivation.

-

Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., 10% EtOAc/Hexane) spiked with 1% Triethylamine (TEA) .

-

Packing: Pour the column and flush with 2-3 column volumes (CV) of this TEA-spiked solvent.

-

Equilibration: Switch to your running mobile phase (which should contain 0.1% TEA to maintain neutrality) and flush for another 2 CVs before loading your sample.

Expert Insight: Why 0.1% in the run? High concentrations of TEA in the eluent can cause base-catalyzed degradation of other sensitive moieties or interfere with UV detection. 1% is for packing (saturation); 0.1% is for maintenance.

Part 2: Mobile Phase & Solubility Strategy

Methoxymethanesulfonamide derivatives often suffer from "solubility mismatch"—soluble in DCM/MeOH but insoluble in the Hexane/EtOAc required for separation.

Solvent System Selection Table

| System | Application | Pros | Cons |

| Hexane / EtOAc | Standard Purification | Good selectivity; easy evaporation. | Poor solubility for polar sulfonamides; risk of precipitation on column. |

| DCM / MeOH | Polar/Complex Derivatives | High solubility; moves baseline impurities.[2] | Poor selectivity (everything moves together); silica dissolution risk at >10% MeOH. |

| DCM / EtOAc | Intermediate Polarity | Excellent for compounds that crash out in Hexane. | UV cutoff issues with EtOAc at low wavelengths (254 nm is usually fine). |

| Toluene / Acetone | "The Problem Solver" | Orthogonal selectivity to Hex/EtOAc. | Toluene is hard to evaporate; Acetone absorbs UV (use >280 nm or stain). |

The "Dry Loading" Mandate

If your crude material requires DCM to dissolve but you are running a Hexane/EtOAc column, liquid loading will destroy your resolution (band broadening).

Protocol: Celite Dry Load

-

Dissolve crude mixture in minimal DCM.

-

Add Celite 545 (approx. 2x weight of crude).

-

Rotovap to complete dryness (free-flowing powder).

-

Load the powder directly on top of the pre-packed silica bed.

-

Add a protective layer of sand.

Part 3: Troubleshooting Guide (FAQ)

Q1: My product decomposes on the column. I see the deprotected sulfonamide (loss of MOM) in the fractions.

Diagnosis: Acid-catalyzed hydrolysis due to active silanols. Corrective Action:

-

Immediate: Switch to the TEA Passivation Protocol (see Part 1).

-

Alternative: If the compound is extremely labile, switch stationary phases to Neutral Alumina (Activity Grade III). Alumina is less acidic than silica but has lower resolution capacity.

-